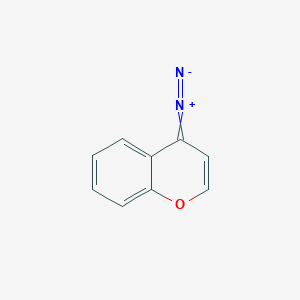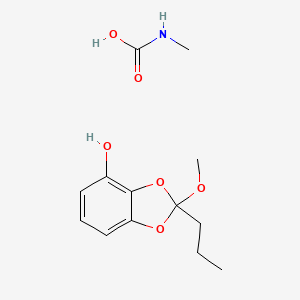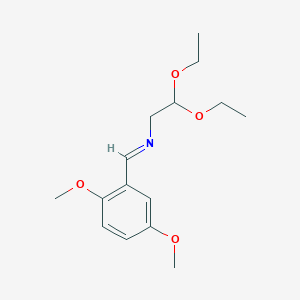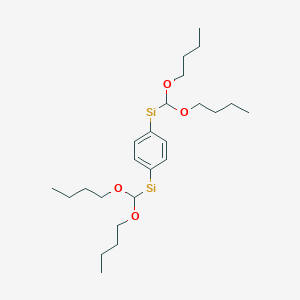![molecular formula C16H28O B14585793 [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol CAS No. 61531-00-8](/img/structure/B14585793.png)
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is a complex organic compound with a unique structure that includes a cyclopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of a suitable diene precursor, followed by functionalization to introduce the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs .
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. This can lead to the activation or inhibition of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-3,7-dien-2-one: A related compound with a similar diene structure but lacking the cyclopropyl and methanol groups.
3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane: An epoxide derivative with a similar diene structure.
Furan, 3-(4,8-dimethyl-3,7-nonadienyl)-, (E)-: A furan derivative with a similar diene structure.
Uniqueness
The uniqueness of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol lies in its combination of a cyclopropyl group and a methanol moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61531-00-8 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
[2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-5-8-14(3)9-6-10-16(4)11-15(16)12-17/h7,9,15,17H,5-6,8,10-12H2,1-4H3 |
InChI Key |
QGDUHSFSXVUFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC1(CC1CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


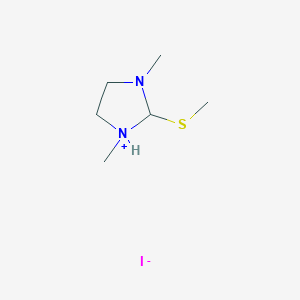
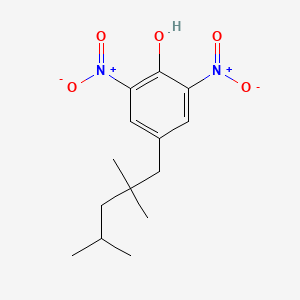
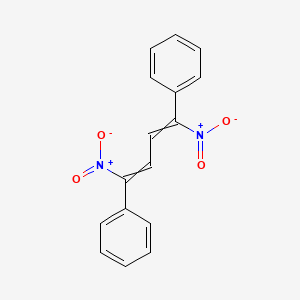
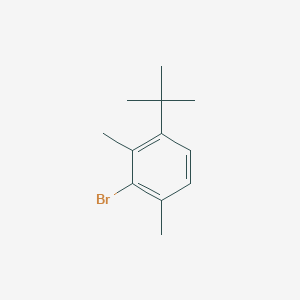
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
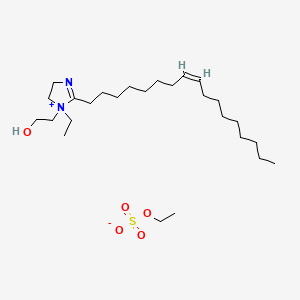
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
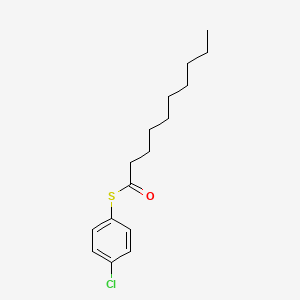
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
